Methyl 4-((tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)-3-oxobutanoate
Description
Methyl 4-((tert-butoxycarbonyl)amino)-4-(2,4-difluorophenyl)-3-oxobutanoate is a specialized organic compound featuring a methyl ester, a tert-butoxycarbonyl (Boc)-protected amino group, and a 2,4-difluorophenyl substituent on a 3-oxobutanoate backbone. This structure combines steric protection (via Boc), electron-withdrawing fluorine atoms, and a reactive ketone group, making it valuable in pharmaceutical synthesis, particularly as an intermediate for protease inhibitors or antidiabetic agents like sitagliptin analogs .
Properties
Molecular Formula |
C16H19F2NO5 |
|---|---|
Molecular Weight |
343.32 g/mol |
IUPAC Name |
methyl 4-(2,4-difluorophenyl)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxobutanoate |
InChI |
InChI=1S/C16H19F2NO5/c1-16(2,3)24-15(22)19-14(12(20)8-13(21)23-4)10-6-5-9(17)7-11(10)18/h5-7,14H,8H2,1-4H3,(H,19,22) |
InChI Key |
MSUKFLZKGPWROK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=C(C=C(C=C1)F)F)C(=O)CC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differentiators and Implications
The target compound’s combination of Boc protection, difluorophenyl substitution, and methyl ester renders it uniquely suited for:
- Pharmaceutical Intermediates : Stability during synthesis and optimized binding in drug candidates.
- Prodrug Design : Controlled hydrolysis via methyl ester cleavage.
- Stereochemical Studies: Unlike chiral analogs like (S)-Methyl 4-amino-2-((tert-butoxycarbonyl)amino)-4-oxobutanoate (), the target compound’s planar 3-oxo group simplifies synthetic routes .
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